N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide
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Overview
Description
N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Methods: The synthesis of compounds similar to N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide often involves complex reactions. For example, one compound was synthesized through the reaction of 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide, indicating the complexity involved in synthesizing such compounds (Prabhuswamy et al., 2016).
- Crystal Structure Analysis: Detailed crystal structure analysis is often conducted for these compounds. For instance, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide's crystal structure was determined using single crystal X-ray diffraction studies, highlighting the importance of structural analysis in understanding these compounds (Prabhuswamy et al., 2016).
Biological and Pharmacological Studies
- Antitumor Properties: Compounds with similar structures have been studied for their antitumor properties. For instance, the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel broad-spectrum antitumor agent, indicates potential in cancer treatment (Stevens et al., 1984).
- Antimicrobial Activity: A study on N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides revealed in vitro antibacterial and antifungal activities, suggesting that similar compounds could possess antimicrobial properties (Desai et al., 2011).
Chemical Properties and Applications
- Fluorescent Molecular Probes: Some compounds in this category are used as fluorescent molecular probes. For instance, 2,5‐Diphenyloxazoles with specific groupings show strong solvent‐dependent fluorescence, used for biological events and processes studies (Diwu et al., 1997).
- Design and Synthesis for Specific Applications: The design and synthesis of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives for antitubercular and antibacterial activities show the tailoring of such compounds for specific medical applications (Bodige et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring, such as this one, are known to interact with the iron in the heme moiety of the cyp-450 enzyme . The phenyl moieties also play a key role in this interaction .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 This interaction likely alters the enzyme’s activity, leading to changes in the biochemical pathways it is involved in
Result of Action
Compounds with similar structures have been associated with a variety of biological effects, including potential anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties .
Properties
IUPAC Name |
N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O5/c1-33-23-12-7-16(14-24(23)34-2)21-15-27-29-30(21)19-10-8-18(9-11-19)28-25(31)20-13-17-5-3-4-6-22(17)35-26(20)32/h3-15H,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPJXPCFAYDBKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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